Cas no 130645-48-6 (2-Bromo-4-methylpyrimidine)
2-Bromo-4-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-4-methylpyrimidine
- AKOS005255148
- 2-Bromo-4-methylpyrimidine, 97%
- SB57250
- 2-bromo-4-methyl-pyrimidine
- AC-182
- DTXSID90449166
- SCHEMBL366280
- CS-W007532
- Z1065587482
- AM20080219
- SY029103
- FT-0600950
- Pyrimidine, 2-bromo-4-methyl-
- MFCD04037883
- J-508314
- UZIJEBOLOXOVFY-UHFFFAOYSA-N
- DS-10565
- 2-bromo-4-methyl pyrimidine
- 130645-48-6
- EN300-117768
- DB-008802
-
- MDL: MFCD04037883
- Inchi: 1S/C5H5BrN2/c1-4-2-3-7-5(6)8-4/h2-3H,1H3
- InChI Key: UZIJEBOLOXOVFY-UHFFFAOYSA-N
- SMILES: BrC1=NC=CC(C)=N1
Computed Properties
- Exact Mass: 171.96400
- Monoisotopic Mass: 171.96361g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 76.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- Color/Form: Solid
- Density: 1.596
- Melting Point: 45-50 °C
- Boiling Point: 265°C at 760 mmHg
- Flash Point: 114°C
- Refractive Index: 1.558
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 25.78000
- LogP: 1.54750
- Sensitiveness: Sensitive to humidity
2-Bromo-4-methylpyrimidine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H302,H315,H318,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-37/38-41
- Safety Instruction: 26-39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
2-Bromo-4-methylpyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-4-methylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039000049-10g |
2-Bromo-4-methylpyrimidine |
130645-48-6 | 97% | 10g |
$183.94 | 2022-04-03 | |
| Alichem | A039000049-25g |
2-Bromo-4-methylpyrimidine |
130645-48-6 | 97% | 25g |
$441.44 | 2022-04-03 | |
| AstaTech | 54482-0.21/G |
2-BROMO-4-METHYLPYRIMIDINE |
130645-48-6 | 97% | 0.21/G |
$17 | 2022-06-02 | |
| AstaTech | 54482-1/G |
2-BROMO-4-METHYLPYRIMIDINE |
130645-48-6 | 97% | 1g |
$42 | 2023-09-17 | |
| AstaTech | 54482-5/G |
2-BROMO-4-METHYLPYRIMIDINE |
130645-48-6 | 97% | 5g |
$95 | 2023-09-17 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123490-1g |
2-Bromo-4-methylpyrimidine |
130645-48-6 | 97% | 1g |
¥93.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B123490-5g |
2-Bromo-4-methylpyrimidine |
130645-48-6 | 97% | 5g |
¥424.90 | 2023-09-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056267-5g |
2-Bromo-4-methylpyrimidine |
130645-48-6 | 98% | 5g |
1283.0CNY | 2021-07-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 056267-1g |
2-Bromo-4-methylpyrimidine |
130645-48-6 | 98% | 1g |
421.0CNY | 2021-07-06 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R001667-1g |
2-Bromo-4-methylpyrimidine |
130645-48-6 | 97% | 1g |
¥112 | 2024-05-26 |
2-Bromo-4-methylpyrimidine Suppliers
2-Bromo-4-methylpyrimidine Related Literature
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
Additional information on 2-Bromo-4-methylpyrimidine
2-Bromo-4-methylpyrimidine: A Comprehensive Overview
2-Bromo-4-methylpyrimidine (CAS No. 130645-48-6) is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the pyrimidine family, which is a class of six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The presence of a bromine atom at position 2 and a methyl group at position 4 imparts unique chemical and physical properties to this molecule, making it a valuable substrate for various applications.
The chemical structure of 2-bromo-4-methylpyrimidine is characterized by its planar aromatic system, which contributes to its stability and reactivity. The bromine atom at position 2 introduces electron-withdrawing effects, while the methyl group at position 4 provides electron-donating properties through inductive effects. This combination creates a balance of electronic characteristics that makes the compound versatile for synthetic transformations. Recent studies have highlighted the role of such substituted pyrimidines in drug design, particularly in the development of kinase inhibitors and other bioactive molecules.
One of the most notable applications of 2-bromo-4-methylpyrimidine is in the synthesis of bioactive compounds. Researchers have employed this compound as an intermediate in the construction of complex heterocyclic frameworks, which are essential components of many pharmaceutical agents. For instance, the bromine atom can be replaced with other functional groups through nucleophilic substitution reactions, enabling the creation of diverse derivatives with tailored biological activities. This flexibility has been exploited in the development of potential anticancer agents, where pyrimidine derivatives have shown promising results in preclinical studies.
In addition to its role in drug discovery, 2-bromo-4-methylpyrimidine has found applications in materials science. The compound's aromaticity and ability to form stable coordination complexes make it a candidate for use in advanced materials such as organic semiconductors and metal-organic frameworks (MOFs). Recent advancements in this area have demonstrated the potential of pyrimidine-based materials for applications in electronics and catalysis.
The synthesis of 2-bromo-4-methylpyrimidine typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common methods include condensation reactions involving aldehydes or ketones with nitrogen-containing precursors, followed by bromination steps to introduce the bromine atom at position 2. The optimization of these synthetic routes has been a focus of recent research efforts, driven by the need for scalable and cost-effective production methods.
From an analytical standpoint, 2-bromo-4-methylpyrimidine can be characterized using a variety of techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These methods provide insights into the compound's molecular structure, purity, and crystalline properties, which are critical for its use in both academic research and industrial applications.
Looking ahead, the continued exploration of 2-bromo-4-methylpyrimidine is expected to yield further discoveries that expand its utility across multiple disciplines. Its unique combination of chemical properties positions it as a valuable tool for advancing scientific research and technological innovation.
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